An In-depth Technical Guide to 3,5-Dimethyl-4-nitrophenol (CAS: 5344-97-8)
An In-depth Technical Guide to 3,5-Dimethyl-4-nitrophenol (CAS: 5344-97-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological significance of 3,5-Dimethyl-4-nitrophenol. This compound, identified by the CAS number 5344-97-8, is a nitrophenol derivative with applications as an intermediate in specialized organic synthesis.[1]
Core Properties and Data
3,5-Dimethyl-4-nitrophenol is a solid at room temperature with a distinct molecular structure that influences its chemical behavior.[2][3] The presence of two methyl groups ortho to the nitro group and meta to the hydroxyl group creates specific steric and electronic effects that impact its acidity and reactivity.[1][4]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 3,5-Dimethyl-4-nitrophenol.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [2][3][5][6][7] |
| Molecular Weight | 167.16 g/mol | [1][2][5][6] |
| Melting Point | 107-108 °C | [2][3] |
| Boiling Point | 311.8 °C at 760 mmHg | [2][8] |
| Density | 1.263 g/cm³ | [2] |
| pKa | 8.245 (at 25 °C) | [2] |
| Appearance | Brown solid | |
| Vapor Pressure | 0.000299 mmHg at 25°C | [2] |
| Flash Point | 139.8 °C | [2][8] |
| Refractive Index | 1.585 | [2][8] |
| LogP | 2.44040 | [2] |
| XLogP3 | 2.1 | [2][8] |
Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | 3,5-dimethyl-4-nitrophenol | [5] |
| SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])C)O | [2][5][7] |
| InChI | InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | [5][7] |
| InChIKey | MMLPWOHLKRXZJA-UHFFFAOYSA-N | [1][5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3,5-Dimethyl-4-nitrophenol are crucial for its application in research and development.
Synthesis of 3,5-Dimethyl-4-nitrophenol from 3,5-Dimethylphenol[3][6][10]
This protocol describes the nitration of 3,5-dimethylphenol (B42653) to yield 3,5-Dimethyl-4-nitrophenol.
Materials:
-
3,5-Dimethylphenol (50 g)
-
Methanesulfonic acid (200 mL)
-
Sodium nitrate (B79036) (34.8 g)
-
Ice water (4 L)
-
Ethyl acetate (B1210297) (EtOAc) (400 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 200 mL)
-
Saturated saline
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate/n-heptane (4:1) solvent mixture
Procedure:
-
Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add 34.8 g of sodium nitrate in batches, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 18 hours at 0 °C.
-
Pour the reaction mixture into 4 L of ice water with vigorous stirring.
-
Decant the upper aqueous phase.
-
Dissolve the residue in 400 mL of ethyl acetate.
-
Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate.
-
Dry the organic layer with saturated saline and anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography using a 4:1 mixture of ethyl acetate and n-heptane as the eluent.
-
The final product, 3,5-dimethyl-4-nitrophenol, is obtained with a reported yield of approximately 11%.[3][9]
Caption: Synthesis workflow for 3,5-Dimethyl-4-nitrophenol.
Analytical Methods
Accurate characterization of 3,5-Dimethyl-4-nitrophenol is essential. Standard analytical techniques include NMR and IR spectroscopy, as well as mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are used to confirm the molecular structure. Spectral data for 3,5-Dimethyl-4-nitrophenol can be found in various chemical databases.[5][10]
Infrared (IR) Spectroscopy:
-
IR spectroscopy helps identify functional groups. The spectrum will show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C) groups.[5]
Mass Spectrometry (MS):
-
MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]
Caption: Analytical workflow for 3,5-Dimethyl-4-nitrophenol.
Biological and Toxicological Profile
While specific enzymatic studies on 3,5-Dimethyl-4-nitrophenol are limited, the biological activities of structurally similar nitrophenols can provide valuable insights.[1] Nitrophenols are known to interact with various biological systems. For instance, some nitrophenols can act as enzyme substrates or modulators and may influence cellular pathways.[1] The microbial degradation of the related compound, 3-methyl-4-nitrophenol, has been shown to involve specific monooxygenase and reductase enzymes.[1] Furthermore, 3-Methyl-4-nitrophenol has been observed to induce apoptosis in nasal epithelial cells, indicating a potential impact on programmed cell death.[1]
3,5-Dimethyl-4-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5]
Caption: Potential biological interactions of nitrophenols.
Safety and Handling
Due to its hazardous nature, proper safety precautions must be taken when handling 3,5-Dimethyl-4-nitrophenol.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid dust formation and do not breathe dust.[11] Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[11][12] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2]
-
First Aid:
This guide serves as a foundational resource for professionals working with 3,5-Dimethyl-4-nitrophenol, providing essential data and protocols to support further research and development.
References
- 1. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,5-Dimethyl-4-nitrophenol CAS#: 5344-97-8 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escientificsolutions.com [escientificsolutions.com]
- 7. PubChemLite - 3,5-dimethyl-4-nitrophenol (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. echemi.com [echemi.com]
- 9. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]
- 10. 3,5-Dimethyl-4-nitrophenol(5344-97-8) 1H NMR spectrum [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]


